molecular formula C7H13NO B2582750 3-((2-Methylallyl)oxy)azetidine CAS No. 1219982-37-2

3-((2-Methylallyl)oxy)azetidine

Cat. No.: B2582750
CAS No.: 1219982-37-2
M. Wt: 127.187
InChI Key: IRNLZWKJKCFUHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

3-((2-Methylallyl)oxy)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-((2-Methylallyl)oxy)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((2-Methylallyl)oxy)azetidine involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((2-Methylallyl)oxy)azetidine is unique due to its four-membered ring structure, which provides a balance between stability and reactivity. This makes it a versatile compound for various applications in chemistry and biology .

Properties

IUPAC Name

3-(2-methylprop-2-enoxy)azetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-6(2)5-9-7-3-8-4-7/h7-8H,1,3-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNLZWKJKCFUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1CNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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